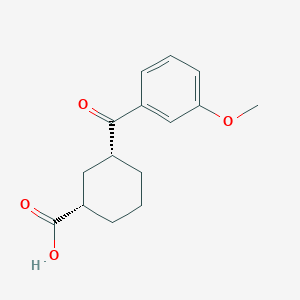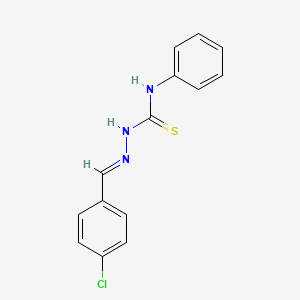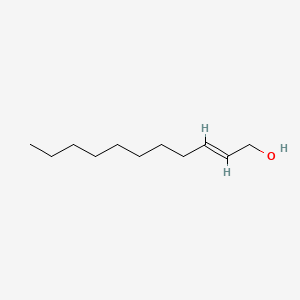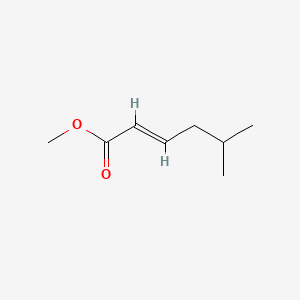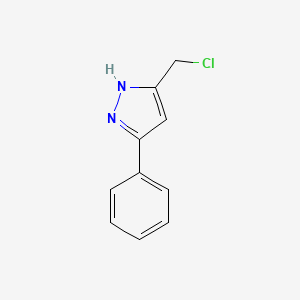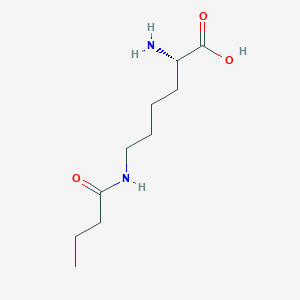
H-Lys(butyryl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Lys(butyryl)-OH, also known as Nα-butyryl-L-lysine, is a derivative of the amino acid lysine. It is characterized by the presence of a butyryl group attached to the alpha-amino group of lysine. This modification can influence the compound’s chemical properties and biological activities, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
N6-Butyryl-L-lysine, also known as H-Lys(butyryl)-OH, is a derivative of the amino acid lysine . It is used as an ergogenic supplement, influencing the secretion of anabolic hormones .
Mode of Action
The compound interacts with its targets, primarily influencing the secretion of anabolic hormones . This interaction results in the supply of fuel during exercise and improved mental performance during stress-related tasks .
Biochemical Pathways
They are recognized to be beneficial as ergogenic dietary substances
Result of Action
The primary result of N6-Butyryl-L-lysine’s action is the prevention of exercise-induced muscle damage . By influencing the secretion of anabolic hormones and supplying fuel during exercise, it helps maintain muscle integrity and function .
Biochemical Analysis
Biochemical Properties
N6-Butyryl-L-lysine plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly histone acetyltransferases such as p300 and HAT1 . These interactions are crucial for the posttranslational modification of proteins, regulating cellular processes from transcription and cell cycle to metabolism and signal transduction .
Cellular Effects
N6-Butyryl-L-lysine influences cell function by affecting gene expression and cellular metabolism. It is involved in the regulation of histone modification, which in turn influences gene transcription . This can have wide-ranging effects on cellular processes, including cell signaling pathways.
Molecular Mechanism
At the molecular level, N6-Butyryl-L-lysine exerts its effects through binding interactions with biomolecules and changes in gene expression. It is recognized by histone acetyltransferases, which introduce acylation marks on specific lysine residues using acyl-CoA molecules as the acyl donor . This modification can be recognized by downstream reader proteins and enzymatically reversed by eraser proteins, histone deacylases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(butyryl)-OH typically involves the acylation of lysine with butyric anhydride or butyryl chloride. The reaction is usually carried out in an aqueous or organic solvent under basic conditions to facilitate the nucleophilic attack of the amino group on the acylating agent. The reaction can be represented as follows:
Lysine+Butyric Anhydride→this compound+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using optimized conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
H-Lys(butyryl)-OH can undergo various chemical reactions, including:
Oxidation: The butyryl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to remove the butyryl group, reverting to lysine.
Substitution: The butyryl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Acyl chlorides or anhydrides are typically used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce lysine.
Scientific Research Applications
H-Lys(butyryl)-OH has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying acylation reactions.
Biology: The compound is used to study protein modifications and their effects on biological functions.
Medicine: this compound is investigated for its potential therapeutic applications, including as a drug delivery agent or a modulator of enzyme activity.
Industry: It is used in the production of specialized chemicals and materials, such as hydrogels and biocompatible polymers.
Comparison with Similar Compounds
Similar Compounds
H-Lys(Boc)-OtBu Hydrochloric Acid Salt: A similar compound with a tert-butyl group instead of a butyryl group.
H-Lys(Z)-OMe Hydrochloride: Another derivative of lysine with a benzyloxycarbonyl (Z) group.
Uniqueness
H-Lys(butyryl)-OH is unique due to the presence of the butyryl group, which can confer distinct chemical and biological properties. This makes it a valuable tool for studying the effects of acylation on lysine and its derivatives.
Properties
IUPAC Name |
(2S)-2-amino-6-(butanoylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h8H,2-7,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWLRMTUPOYQFV-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NCCCC[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
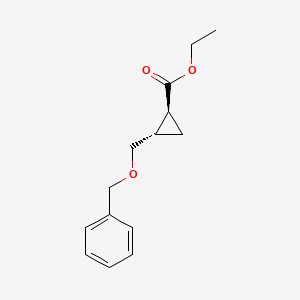
![13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6593664.png)
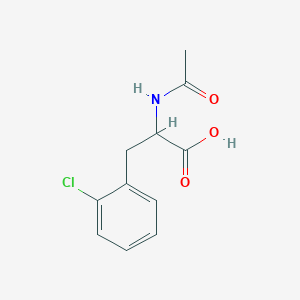
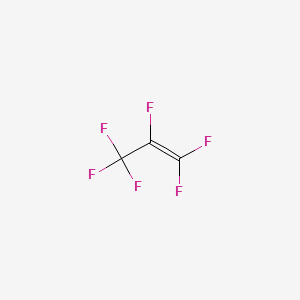
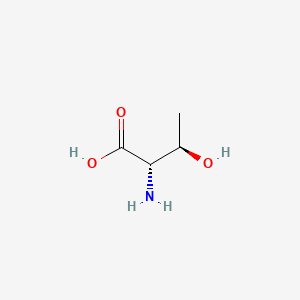
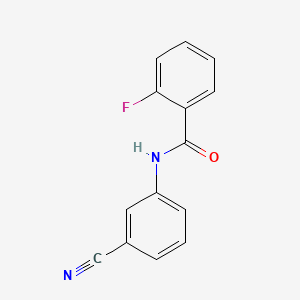
![(S,S)-(+)-1,2-Bis[(O-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B6593690.png)
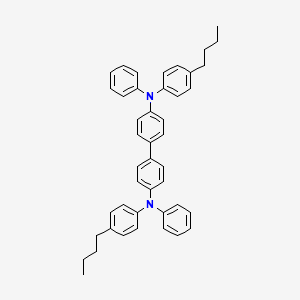
![6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid](/img/structure/B6593695.png)
